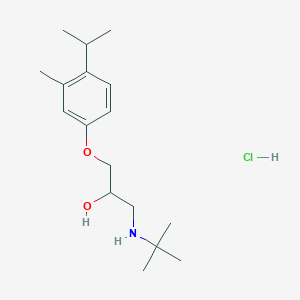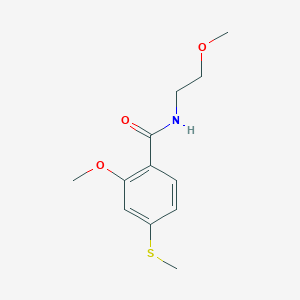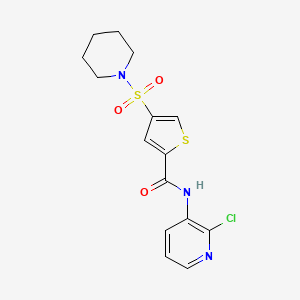![molecular formula C18H19NO3 B5252032 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5252032.png)
3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid core substituted with a 3-phenylpropanoyl group and two methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by hydrolysis.
Introduction of the 3-phenylpropanoyl Group: The 3-phenylpropanoyl group can be introduced via an amide bond formation reaction. This involves the reaction of 3-phenylpropanoic acid with the amine group of the benzoic acid derivative under dehydrating conditions.
Methylation: The final step involves the methylation of the benzoic acid core at the 3 and 5 positions using methyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethylbenzoic acid: Lacks the 3-phenylpropanoyl group.
2-[(3-phenylpropanoyl)amino]benzoic acid: Lacks the methyl groups at the 3 and 5 positions.
3,5-dimethyl-2-aminobenzoic acid: Lacks the 3-phenylpropanoyl group.
Uniqueness
3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid is unique due to the presence of both the 3-phenylpropanoyl group and the methyl groups at the 3 and 5 positions. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
IUPAC Name |
3,5-dimethyl-2-(3-phenylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-10-13(2)17(15(11-12)18(21)22)19-16(20)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQNYPSASZFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5251950.png)

![Dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5251976.png)

![4-[(4-phenylcyclohexyl)amino]cyclohexanol](/img/structure/B5251988.png)
![2-methoxy-5-{[1-(3-methylphenyl)-3-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5251994.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B5251996.png)
![4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride](/img/structure/B5251998.png)
![3,3-dimethyl-10-(phenylacetyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5252008.png)
![N-[4-(aminosulfonyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B5252012.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5252027.png)
![5-acetyl-4-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5252036.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B5252051.png)

